2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid
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Overview
Description
2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-trifluoromethylphenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
- 2-Methyl-2-(2,4,5-trifluorophenyl)propanoic acid
Uniqueness
2-Methyl-2-(3,4,5-trifluorophenyl)propanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-methyl-2-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-10(2,9(14)15)5-3-6(11)8(13)7(12)4-5/h3-4H,1-2H3,(H,14,15) |
InChI Key |
BJDMOZXVUSJESD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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